molecular formula C5H4ClNO4S2 B1284109 Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate CAS No. 89502-07-8

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1284109
CAS No.: 89502-07-8
M. Wt: 241.7 g/mol
InChI Key: MUCZBASPBXHGJA-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate is a specialized chemical building block with the CAS number 89502-07-8 and a molecular formula of C 5 H 4 ClNO 4 S 2 (Molecular Weight: 241.67) . It is offered with a high purity level of ≥98% and is intended for research and further manufacturing applications, specifically as a reference substance for drug impurities and other bio-pharmaceutical reagents . The presence of both a chlorosulfonyl group and a carboxylate ester on the thiazole ring makes it a versatile and reactive intermediate for constructing more complex molecules in medicinal and synthetic chemistry. Researchers are advised to handle this compound with care, using appropriate personal protective equipment including gloves, masks, and protective clothing to avoid skin contact or exposure . For optimal stability, it is recommended to store this product at -20°C for long-term preservation (1-2 years) or at -4°C for shorter periods (1-2 weeks) . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S2/c1-11-4(8)3-5(12-2-7-3)13(6,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCZBASPBXHGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567889
Record name Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89502-07-8
Record name Methyl 5-(chlorosulfonyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89502-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and various heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate has been investigated for its potential as a therapeutic agent :

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. This activity is enhanced by the presence of the chlorosulfonyl group, which increases lipophilicity and facilitates cellular uptake.
  • Kinase Inhibition : Certain derivatives of this compound act as kinase inhibitors, potentially targeting pathways related to cancer progression. This makes it a candidate for drug development aimed at treating various cancers.
  • VEGFR-2 Inhibition : The compound may serve as a vascular endothelial growth factor receptor-2 inhibitor, which could have anti-angiogenic effects beneficial in cancer therapy.
  • Immunosuppressive Properties : Research indicates that compounds derived from this compound may possess immunosuppressive properties, making them relevant for treating autoimmune diseases.

Agricultural Chemistry

In agricultural science, this compound derivatives are being explored for their pesticidal properties :

  • Pesticide Development : The compound has shown potential as a pesticide due to its biological activity against pests and pathogens affecting crops. This application underscores its importance in enhancing crop protection strategies.

Chemical Reactions and Derivatives

This compound is versatile in organic synthesis:

  • Substitution Reactions : The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfides.
  • Cyclization Reactions : It can participate in cyclization reactions leading to more complex heterocyclic structures.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesApplications
This compoundThiazole ring with chlorosulfonyl groupAntimicrobial, anticancer
Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylateSimilar thiazole structurePotential pesticide
Other thiazole derivativesVarying functional groupsDiverse biological activities

Case Studies and Research Findings

Research continues to validate the applications of this compound across various fields:

  • A study highlighted its efficacy as an antimicrobial agent against resistant strains of bacteria, demonstrating its potential role in addressing antibiotic resistance issues.
  • Investigations into its use as a kinase inhibitor have shown promising results in preclinical models of cancer therapy.

These findings emphasize the compound's versatility and potential impact across multiple scientific domains.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This can result in the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Derivatives with Varied Substituents

Methyl 5-Benzoyl-2-(Pyrrolidin-1-yl)-1,3-Thiazole-4-Carboxylate (9a)
  • Structure : Features a benzoyl group at position 5 and a pyrrolidine substituent at position 2.
  • Properties : Higher molecular weight (327.36 g/mol) and melting points (e.g., 165–167°C) compared to the chlorosulfonyl analog. The electron-withdrawing benzoyl group reduces nucleophilicity at position 5, directing reactivity toward the ester or pyrrolidine groups.
  • Applications : Demonstrated biological activity in antimicrobial assays due to the benzoyl and pyrrolidine moieties .
Methyl 2-Amino-5-Phenyl-1,3-Thiazole-4-Carboxylate
  • Structure: Substituted with an amino group at position 2 and a phenyl group at position 3.
  • Properties: The amino group enhances nucleophilicity, making this compound suitable for coupling reactions. Molecular weight: 252.27 g/mol (CAS 127918-92-7) .
  • Applications : Used in drug discovery for kinase inhibition studies .
Ethyl 5-(Phenylsulfonamido)-1,3-Thiazole-4-Carboxylate
  • Structure : Contains a sulfonamido group at position 4.
  • Synthesis: Prepared via reaction of ethyl 5-amino-thiazole-4-carboxylate with phenylsulfonyl chloride in THF/NaH at 0°C .
  • Reactivity : The sulfonamido group imparts stability under acidic conditions, contrasting with the hydrolytic sensitivity of chlorosulfonyl derivatives .

Oxazole and Thiophene Analogs

Methyl 2-Aryl-5-(Chlorosulfonyl)-1,3-Oxazole-4-Carboxylates
  • Structure : Oxazole ring replaces thiazole, with aryl groups at position 2.
  • Properties : Oxazole’s lower electron density compared to thiazole alters reactivity. For example, oxazole derivatives exhibit faster hydrolysis of the chlorosulfonyl group due to reduced aromatic stabilization .
  • Applications : Explored as intermediates in fluorescent dyes .
Methyl 5-(Chlorosulfonyl)-4-Methyl-2-Thiophenecarboxylate
  • Structure : Thiophene ring with methyl at position 4 and chlorosulfonyl at position 5.
  • Properties : Molecular weight: 254.71 g/mol (CAS 423768-46-1), mp 40–41°C. The thiophene ring enhances π-conjugation, making this compound useful in organic electronics .

Sulfur-Containing Derivatives

Ethyl 3-(4-Chlorophenyl)-4-(Methylsulfanyl)-2-Thioxo-2,3-Dihydro-1,3-Thiazole-5-Carboxylate
  • Structure : Features a thioxo group and methylsulfanyl substituent.
  • Properties : The thioxo group enables metal coordination, while the methylsulfanyl group increases lipophilicity (CAS 866136-39-2) .
  • Applications : Investigated in coordination chemistry and antimicrobial agents .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) CAS RN Key Substituents Melting Point (°C) Applications
Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate C₆H₄ClNO₃S₂ 207.64 2117371-32-9 Chlorosulfonyl, methyl ester Pharmaceutical intermediates
Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate C₁₆H₁₅N₂O₃S 327.36 Benzoyl, pyrrolidine 165–167 Antimicrobial agents
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate C₁₁H₁₀N₂O₂S 252.27 127918-92-7 Amino, phenyl Kinase inhibitors
Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate C₇H₇ClO₄S₂ 254.71 423768-46-1 Chlorosulfonyl, methyl thiophene 40–41 Organic electronics

Key Findings and Trends

  • Reactivity : Chlorosulfonyl derivatives (e.g., this compound) exhibit higher electrophilicity at the sulfonyl group compared to sulfonamido or benzoyl analogs, enabling nucleophilic substitutions .
  • Biological Activity: Amino- or benzoyl-substituted thiazoles show enhanced antimicrobial and kinase inhibition properties, while chlorosulfonyl derivatives are more suited as synthetic intermediates .
  • Structural Influence : Replacement of thiazole with oxazole or thiophene alters electronic properties, impacting applications in materials science versus pharmaceuticals .

Biological Activity

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate is a compound of increasing interest in medicinal and agricultural chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₅H₄ClNO₄S₂
  • Molecular Weight : Approximately 241.66 g/mol
  • Functional Groups : The compound contains a thiazole ring and a chlorosulfonyl group, which significantly enhance its reactivity and biological activity.

The presence of the chlorosulfonyl moiety is crucial as it allows the compound to form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can inhibit enzyme activity or disrupt cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The chlorosulfonyl group reacts with nucleophiles in proteins and enzymes, potentially inhibiting their function.
  • Inhibition of Enzyme Activity : This compound has been shown to affect key enzymes involved in cellular processes, leading to altered metabolic pathways that may result in antimicrobial or anticancer effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness is enhanced by the chlorosulfonyl group's ability to increase lipophilicity, facilitating cellular uptake.

Pathogen TypeActivity ObservedReference
BacteriaEffective against strains like E. coli and S. aureus
FungiInhibitory effects noted on several fungal species

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspases .

Cell LineIC50 (µg/mL)Mechanism of ActionReference
MCF-72.34 - 91.00Induces apoptosis
HepG23.13 - 44.87Cell cycle arrest

Case Studies

  • Antiparasitic Activity : A study highlighted the compound's potential against Plasmodium falciparum, where it demonstrated significant inhibition of parasite growth with an EC50 value indicating potent activity .
  • Cytotoxicity Evaluation : In vitro studies revealed that this compound exhibits selective cytotoxicity towards cancer cells compared to normal cells, suggesting its potential as a therapeutic agent .

Q & A

Q. What synthetic methodologies are commonly employed to introduce the chlorosulfonyl group into thiazole-based carboxylates?

The chlorosulfonyl group is typically introduced via sulfonation using chlorosulfonic acid under controlled conditions. For heterocyclic systems like thiazoles, this reaction often occurs at elevated temperatures (60–80°C) in an inert solvent such as dichloromethane or chloroform. The intermediate sulfonic acid is then treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the chlorosulfonyl derivative. This method is analogous to sulfonation routes observed in ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate and 3-furancarboxylic acid derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thiazole ring structure and substituent positions (e.g., sulfonyl chloride at C5, carboxylate at C4).
  • FTIR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group.
  • HPLC/MS : High-resolution mass spectrometry validates molecular weight, while HPLC assesses purity (>95% by area normalization).
  • Elemental Analysis : Confirms C, H, N, S, and Cl composition .

Q. How does the reactivity of the chlorosulfonyl group influence nucleophilic substitution reactions?

The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonic acids. For example, reaction with primary amines in anhydrous THF at 0–5°C yields sulfonamide derivatives, which are intermediates in drug discovery .

Advanced Research Questions

Q. What are the stability challenges of this compound under varying storage conditions?

The compound is moisture-sensitive due to the reactive -SO₂Cl group. Hydrolysis to the sulfonic acid occurs rapidly in aqueous environments. Stability studies recommend storage at 0–6°C under argon, with desiccants like silica gel. Degradation is monitored via HPLC, showing <2% hydrolysis after 6 months under optimal conditions .

Q. How can this compound serve as a building block in multi-step syntheses of bioactive molecules?

The chlorosulfonyl and carboxylate groups enable dual functionalization. For example:

  • Sulfonamide formation : Reaction with aminopyridines yields kinase inhibitors.
  • Ester hydrolysis : The methyl ester can be hydrolyzed to the carboxylic acid for coupling with pharmacophores. This dual reactivity is exploited in synthesizing analogs of sildenafil chlorosulfonyl intermediates and antimicrobial agents .

Q. What safety protocols are essential for handling this compound?

The compound is corrosive (H314) and requires:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of SO₂ or HCl vapors during reactions.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculations reveal that the electron-withdrawing sulfonyl group directs electrophilic attacks to the C2 position of the thiazole ring. Molecular docking studies further predict interactions with biological targets like cyclooxygenase-2 (COX-2), guiding rational drug design .

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